molecular formula C17H24N2O4 B2398136 Dimethyl 2-(4-benzylpiperazin-1-yl)succinate CAS No. 295330-70-0

Dimethyl 2-(4-benzylpiperazin-1-yl)succinate

Cat. No.: B2398136
CAS No.: 295330-70-0
M. Wt: 320.389
InChI Key: RRXNDDWYFLJWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(4-benzylpiperazin-1-yl)succinate is a chemical compound used in scientific research for various applications. Its versatility makes it valuable in pharmaceutical studies, drug design, and neurochemical investigations.

Scientific Research Applications

Dimethyl 2-(4-benzylpiperazin-1-yl)succinate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-benzylpiperazin-1-yl)succinate typically involves the reaction of dimethyl succinate with 4-benzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the compound, which is essential for its use in research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-benzylpiperazin-1-yl)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-benzylpiperazin-1-yl)succinate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound binds to receptors and modulates their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 2-(4-benzylpiperazin-1-yl)succinate include:

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide .

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in neurochemical research and drug design.

Properties

IUPAC Name

dimethyl 2-(4-benzylpiperazin-1-yl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-16(20)12-15(17(21)23-2)19-10-8-18(9-11-19)13-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXNDDWYFLJWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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